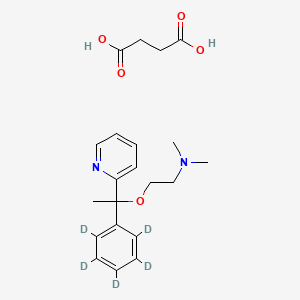

Doxylamin (D5-Succinat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Doxylamine succinate is a first-generation antihistamine that is commonly used to treat symptoms of allergies, the common cold, and insomnia. It is also used in combination with pyridoxine (vitamin B6) to treat nausea and vomiting during pregnancy. Doxylamine succinate is known for its sedative properties, making it a popular over-the-counter sleep aid .

Wissenschaftliche Forschungsanwendungen

Doxylaminsuccinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien über Antihistamine und deren Wechselwirkungen mit Rezeptoren verwendet.

Biologie: Doxylamin wird auf seine Auswirkungen auf Histaminrezeptoren und seine Rolle bei allergischen Reaktionen untersucht.

Medizin: Es wird in der klinischen Forschung häufig eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung von Schlaflosigkeit, Allergien und Übelkeit während der Schwangerschaft zu verstehen.

Industrie: Doxylaminsuccinat wird bei der Formulierung verschiedener rezeptfreier Medikamente zur Allergiebehandlung und als Schlafmittel verwendet .

5. Wirkmechanismus

Doxylaminsuccinat wirkt als inverser Agonist des Histamin-H1-Rezeptors, blockiert die Wirkung von Histamin und reduziert so Allergiesymptome. Es hat auch anticholinerge Eigenschaften, d. h. es kann die Wirkung von Acetylcholin an muskarinischen Rezeptoren blockieren. Diese doppelte Wirkung trägt zu seinen sedativen und antiemetischen Wirkungen bei .

Ähnliche Verbindungen:

Diphenhydramin: Ein weiteres Antihistamin der ersten Generation mit ähnlichen sedativen Eigenschaften.

Doxepin: Ein trizyklisches Antidepressivum mit antihistaminergen Wirkungen.

Pyrilamin: Ein Antihistamin der ersten Generation, das zur Behandlung von Allergien und Schlaflosigkeit eingesetzt wird

Einzigartigkeit: Doxylaminsuccinat ist einzigartig in seiner Kombination aus starken sedativen Wirkungen und seiner Verwendung in Kombination mit Pyridoxin zur Behandlung von Übelkeit während der Schwangerschaft. Seine hohe Wirksamkeit als Schlafmittel und seine Verfügbarkeit als rezeptfreies Medikament machen es zu einem weit verbreiteten Medikament .

Wirkmechanismus

Target of Action

Doxylamine, also known as Doxylamine D5 Succinate, primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of physiological functions such as sleep and wakefulness .

Mode of Action

Doxylamine acts as an antagonist at the Histamine H1 receptors . This means it binds to these receptors and inhibits their function, preventing histamine from exerting its effects. As a result, it can reduce allergic symptoms and induce sedation . It also has substantial sedative and anticholinergic effects .

Biochemical Pathways

Doxylamine’s action on the Histamine H1 receptors affects several biochemical pathways. By inhibiting these receptors, it can reduce the physiological effects of histamine, which include vasodilation, bronchoconstriction, and stimulation of the sensory nerves . This can lead to a reduction in allergy symptoms and the induction of sleep .

Pharmacokinetics

Doxylamine is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . Its bioavailability is approximately 24.7% when taken orally . The elimination half-life of doxylamine is between 10 to 12 hours, and it is excreted in the urine (60%) and feces (40%) . These properties affect the drug’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

The molecular and cellular effects of doxylamine’s action primarily involve the inhibition of Histamine H1 receptors. This results in a decrease in allergic symptoms and the induction of sleep . It also has anticholinergic effects, meaning it can inhibit the action of acetylcholine, a neurotransmitter involved in many functions including muscle movement and heart rate .

Action Environment

The action, efficacy, and stability of doxylamine can be influenced by various environmental factors. For instance, the drug should be stored at -20°C for optimal stability . Moreover, factors such as the patient’s age, liver function, and the presence of other medications can affect the drug’s pharmacokinetics and overall effectiveness .

Biochemische Analyse

Biochemical Properties

Doxylamine (D5 succinate) plays a significant role in biochemical reactions by acting as an antagonist to histamine H1 receptors. This compound interacts with various biomolecules, including histamine and acetylcholine receptors. By binding to these receptors, doxylamine (D5 succinate) inhibits the action of histamine, thereby reducing allergic symptoms and inducing sedation .

Cellular Effects

Doxylamine (D5 succinate) affects various cell types and cellular processes. It influences cell function by blocking histamine H1 receptors, leading to decreased cell signaling through these pathways. This inhibition can alter gene expression and cellular metabolism, resulting in reduced allergic responses and increased sedation .

Molecular Mechanism

At the molecular level, doxylamine (D5 succinate) exerts its effects by binding to histamine H1 receptors, preventing histamine from activating these receptors. This binding inhibits the downstream signaling pathways associated with histamine, leading to reduced allergic symptoms and sedation. Additionally, doxylamine (D5 succinate) may interact with muscarinic acetylcholine receptors, contributing to its sedative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of doxylamine (D5 succinate) can change over time. The compound is relatively stable, but its degradation products may influence long-term cellular function. Studies have shown that doxylamine succinate maintains its efficacy over extended periods, although prolonged exposure can lead to tolerance and reduced effectiveness .

Dosage Effects in Animal Models

The effects of doxylamine (D5 succinate) vary with different dosages in animal models. At lower doses, it effectively reduces allergic symptoms and induces sedation without significant adverse effects. At higher doses, doxylamine (D5 succinate) can cause toxicity, including liver damage and altered metabolic processes. These effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Doxylamine (D5 succinate) is metabolized through several pathways, including N-demethylation and side-chain oxidation. The primary metabolites include N-desmethyldoxylamine and didesmethyldoxylamine. These metabolic processes involve enzymes such as cytochrome P450, which play a crucial role in the biotransformation of doxylamine (D5 succinate) .

Transport and Distribution

Within cells and tissues, doxylamine (D5 succinate) is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, leading to its central nervous system effects. The compound’s distribution is influenced by its lipophilicity and interactions with transport proteins .

Subcellular Localization

Doxylamine (D5 succinate) localizes to various subcellular compartments, including the cytoplasm and cell membrane. Its activity is modulated by post-translational modifications and interactions with specific targeting signals. These factors influence the compound’s efficacy and duration of action within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of doxylamine succinate involves the reaction of 2-pyridyl phenyl methyl carbinol with 2-dimethylaminoethyl chloride hydrochloride in an organic solvent at high temperature. The product, N,N-dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine, is then reacted with succinic acid to form doxylamine succinate .

Industrial Production Methods: In industrial settings, the synthesis of doxylamine succinate follows a similar route but is optimized for large-scale production. The process involves dissolving 2-pyridyl phenyl methyl carbinol in an organic solvent, reacting it with 2-dimethylaminoethyl chloride hydrochloride at high temperature, and then forming the succinate salt with succinic acid. The final product is obtained through cooling crystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Doxylaminsuccinat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Doxylamin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.

Reduktion: Reduktionsreaktionen sind seltener, können aber unter bestimmten Bedingungen auftreten.

Substitution: Doxylamin kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Starke Nukleophile wie Natriumhydroxid können Substitutionsreaktionen fördern.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zur Bildung verschiedener Abbauprodukte führen, während Substitutionsreaktionen zu verschiedenen substituierten Derivaten von Doxylamin führen können .

Vergleich Mit ähnlichen Verbindungen

Diphenhydramine: Another first-generation antihistamine with similar sedative properties.

Doxepin: A tricyclic antidepressant with antihistamine effects.

Pyrilamine: A first-generation antihistamine used to treat allergies and insomnia

Uniqueness: Doxylamine succinate is unique in its combination of strong sedative effects and its use in combination with pyridoxine for treating nausea during pregnancy. Its high efficacy as a sleep aid and its availability over-the-counter make it a widely used medication .

Eigenschaften

IUPAC Name |

butanedioic acid;N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/i4D,5D,6D,9D,10D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUFVUYFNWQFM-NBTFKYQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN(C)C)[2H])[2H].C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S*,R*)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester](/img/structure/B1139268.png)

![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1139269.png)

![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid](/img/structure/B1139275.png)